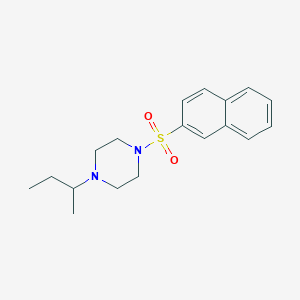![molecular formula C24H28ClN5O3 B10889721 2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone](/img/structure/B10889721.png)
2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone is a complex organic compound that features a unique combination of adamantyl, chloro, nitrophenyl, and piperazino groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone typically involves multiple steps. One common approach includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through the reaction of 1-adamantanol with a suitable halogenated compound, such as 4-bromophenol, in the presence of an acid catalyst like sulfuric acid.
Formation of the Piperazino Intermediate: The piperazino group is synthesized by reacting piperazine with 4-nitrophenyl chloride under basic conditions.
Coupling Reaction: The adamantyl and piperazino intermediates are coupled with a pyridazinone derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties.
Biological Studies: Used as a probe to study molecular interactions and pathways in biological systems.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Adamantyl)-5-substituted-1,3,4-oxadiazoles
- 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazoles
- 2-(1-Adamantyl)-5-aryl-2H-tetrazoles
Uniqueness
2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its lipophilicity and stability, while the nitrophenyl and piperazino groups contribute to its biological activity .
Propriétés
Formule moléculaire |
C24H28ClN5O3 |
|---|---|
Poids moléculaire |
470.0 g/mol |
Nom IUPAC |
2-(1-adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]pyridazin-3-one |
InChI |
InChI=1S/C24H28ClN5O3/c25-22-21(28-7-5-27(6-8-28)19-1-3-20(4-2-19)30(32)33)15-26-29(23(22)31)24-12-16-9-17(13-24)11-18(10-16)14-24/h1-4,15-18H,5-14H2 |
Clé InChI |
LCANOFXMITUJST-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10889638.png)
![1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10889647.png)
![(2E)-N-[4-(acetylsulfamoyl)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B10889652.png)
![1-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10889653.png)
![1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B10889662.png)
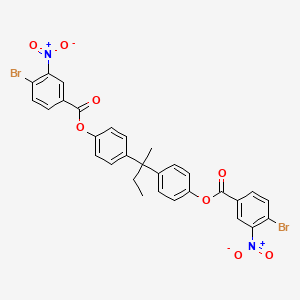
![2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene](/img/structure/B10889683.png)
![3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889690.png)
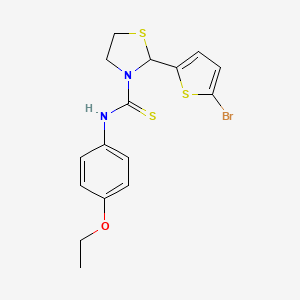
![6-amino-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B10889696.png)
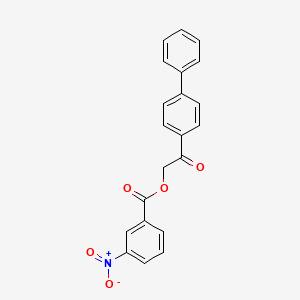
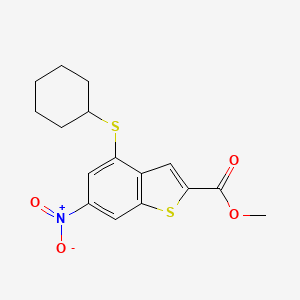
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10889715.png)
